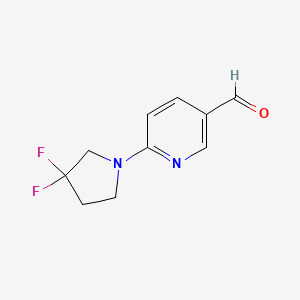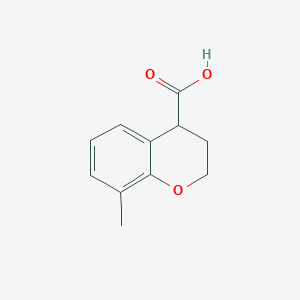
8-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This compound has a unique structure that includes a benzopyran ring system with a carboxylic acid functional group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 7-hydroxy-4-methylcoumarin as a starting material, which undergoes alkylation with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone . The reaction is carried out at 50°C, followed by further reactions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
8-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be mediated through the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
8-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid can be compared with other similar compounds, such as:
Coumarins: These compounds have a similar benzopyran structure but differ in their functional groups and biological activities.
Flavonoids: Another class of benzopyran derivatives known for their antioxidant and anti-inflammatory properties.
Chromones: These compounds have a benzopyranone structure and are used in various medicinal applications
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
8-methyl-3,4-dihydro-2H-chromene-4-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-7-3-2-4-8-9(11(12)13)5-6-14-10(7)8/h2-4,9H,5-6H2,1H3,(H,12,13) |
InChI Key |
WCGDLBUUTHJOOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CCO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate](/img/structure/B13175103.png)
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B13175107.png)
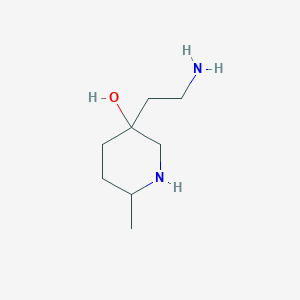
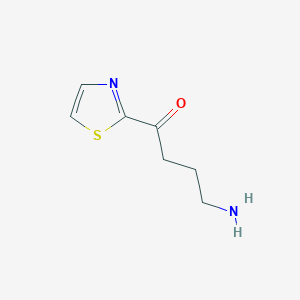
![1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol](/img/structure/B13175126.png)
![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate](/img/structure/B13175131.png)
![8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13175143.png)
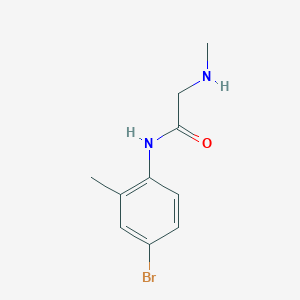
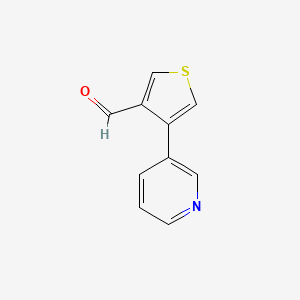
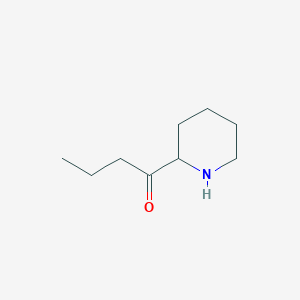

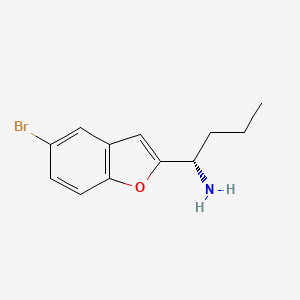
![1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13175176.png)
